2-Amino-3-(3-fluoro-5-(trifluoromethoxy)phenyl)propanoic acid
Overview
Description
“2-Amino-3-(3-fluoro-5-(trifluoromethoxy)phenyl)propanoic acid” is a chemical compound with a molecular weight of 287.64 . It is also known as 2-amino-3-(2-fluoro-3-(trifluoromethyl)phenyl)propanoic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H9F4NO2.ClH/c11-8-5(4-7(15)9(16)17)2-1-3-6(8)10(12,13)14;/h1-3,7H,4,15H2,(H,16,17);1H
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound has a molecular weight of 287.64 and is a powder at room temperature . The compound’s IUPAC name is 2-amino-3-(2-fluoro-3-(trifluoromethyl)phenyl)propanoic acid hydrochloride .Scientific Research Applications
-
3-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic acid :
- Application : This compound is a chemical reagent used in various organic synthesis reactions .
- Methods of Application : The specific methods of application would depend on the particular synthesis reaction being performed. As a reagent, it would be used in the appropriate amounts and conditions as dictated by the reaction .
- Results or Outcomes : The outcomes would also depend on the specific reaction, with the intended result being the successful synthesis of the desired compound .
-
Catalytic protodeboronation of pinacol boronic esters :
- Application : This process involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Methods of Application : The process utilizes a radical approach. Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
- Results or Outcomes : This valuable but previously unknown transformation was successfully achieved .
-
2-Fluoro-5-(trifluoromethyl)phenylboronic acid :
- Application : This compound is used in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .
- Methods of Application : The specific methods of application would depend on the particular synthesis reaction being performed .
- Results or Outcomes : The intended result is the successful synthesis of the desired compound, which could potentially be used as an antitumor agent .
-
3-Fluoro-5-(trifluoromethyl)benzoic acid :
- Application : This compound is used as a cap for a fusion inhibitor of influenza A virus, based on oligothiophene .
- Methods of Application : The compound is used to cap the fusion inhibitor, which then inhibits the membrane fusion between the virus and the endosome of the host cells .
- Results or Outcomes : The product exhibits an inhibition of 0.22 µM on the membrane fusion .
-
3-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic acid :
- Application : This compound is a chemical reagent used in various organic synthesis reactions .
- Methods of Application : The specific methods of application would depend on the particular synthesis reaction being performed. As a reagent, it would be used in the appropriate amounts and conditions as dictated by the reaction .
- Results or Outcomes : The outcomes would also depend on the specific reaction, with the intended result being the successful synthesis of the desired compound .
-
Catalytic protodeboronation of pinacol boronic esters :
- Application : This process involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Methods of Application : The process utilizes a radical approach. Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
- Results or Outcomes : This valuable but previously unknown transformation was successfully achieved .
-
3-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic acid :
- Application : This compound is a chemical reagent used in various organic synthesis reactions .
- Methods of Application : The specific methods of application would depend on the particular synthesis reaction being performed. As a reagent, it would be used in the appropriate amounts and conditions as dictated by the reaction .
- Results or Outcomes : The outcomes would also depend on the specific reaction, with the intended result being the successful synthesis of the desired compound .
-
Catalytic protodeboronation of pinacol boronic esters :
- Application : This process involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Methods of Application : The process utilizes a radical approach. Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
- Results or Outcomes : This valuable but previously unknown transformation was successfully achieved .
Safety And Hazards
properties
IUPAC Name |
2-amino-3-[3-fluoro-5-(trifluoromethoxy)phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO3/c11-6-1-5(3-8(15)9(16)17)2-7(4-6)18-10(12,13)14/h1-2,4,8H,3,15H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBMLWQQVMAAIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)F)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(3-fluoro-5-(trifluoromethoxy)phenyl)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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